molecular formula C12H17NO B3046366 Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy- CAS No. 123534-00-9

Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy-

Cat. No.: B3046366
CAS No.: 123534-00-9
M. Wt: 191.27 g/mol
InChI Key: MSAMNPKWDUQXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy- is an organic compound with a complex structure that includes an aromatic ring, an imine group, and a methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy- typically involves the condensation reaction between 4-methoxybenzenamine and 2,2-dimethylpropanal. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine group. The reaction can be represented as follows:

4-Methoxybenzenamine+2,2-DimethylpropanalBenzenamine, N-(2,2-dimethylpropylidene)-4-methoxy-+Water\text{4-Methoxybenzenamine} + \text{2,2-Dimethylpropanal} \rightarrow \text{Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy-} + \text{Water} 4-Methoxybenzenamine+2,2-Dimethylpropanal→Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy-+Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy- involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N-(2,2-dimethylpropylidene)-: Lacks the methoxy group, which affects its reactivity and applications.

    4-Methoxybenzenamine: Does not have the imine group, leading to different chemical properties and uses.

    N-(2,2-Dimethylpropylidene)aniline: Similar structure but without the methoxy substituent.

Uniqueness

Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy- is unique due to the presence of both the imine group and the methoxy substituent. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2,2-dimethylpropan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(2,3)9-13-10-5-7-11(14-4)8-6-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAMNPKWDUQXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409391
Record name Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123534-00-9
Record name Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy-
Reactant of Route 2
Reactant of Route 2
Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy-
Reactant of Route 3
Reactant of Route 3
Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy-
Reactant of Route 4
Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy-
Reactant of Route 5
Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.